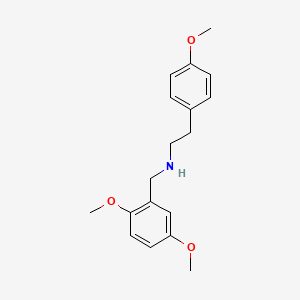![molecular formula C27H20N2O2 B4895779 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol](/img/structure/B4895779.png)
1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its complex structure, which includes a naphthalene backbone substituted with phenylmethoxy and diazenyl groups. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling reactions, often involving precise control of temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions: 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing metal-based anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through the diazenyl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The pathways involved may include:
Binding to DNA: Intercalation or groove binding, leading to disruption of DNA replication and transcription.
Enzyme Inhibition: Inhibition of enzymes involved in cellular processes, contributing to its potential anticancer activity.
相似化合物的比较
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness: 1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol is unique due to the presence of the phenylmethoxy group, which can influence its electronic properties and reactivity
属性
IUPAC Name |
1-[(2-phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-24-16-14-20-10-4-6-12-22(20)26(24)28-29-27-23-13-7-5-11-21(23)15-17-25(27)31-18-19-8-2-1-3-9-19/h1-17,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOANDCDRQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B4895697.png)
![(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4895703.png)
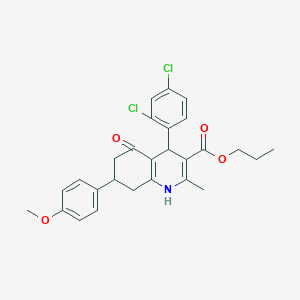
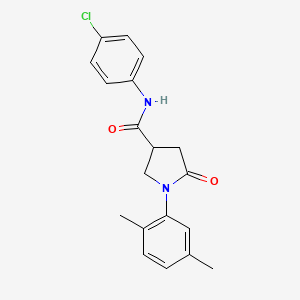
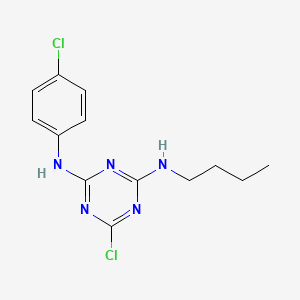
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
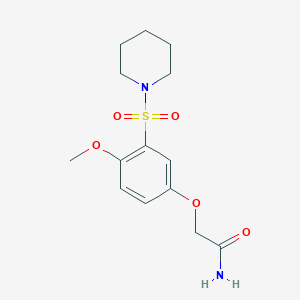
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![4-ISOBUTYL-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4895791.png)
